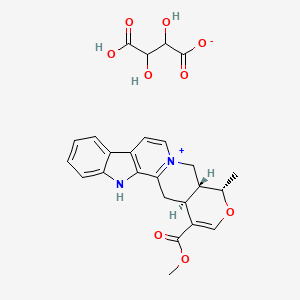

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1)

説明

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1), also known as 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1), is a useful research compound. Its molecular formula is C21H21N2O3·C4H5O6 and its molecular weight is 498.48. The purity is usually 95%.

BenchChem offers high-quality 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Tumor Cell Staining and Identification

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, also known as Alstonine, has been identified as a fluorescent alkaloid that can preferentially stain tumor cells more effectively than normal cells. This property is leveraged in cancer research for distinguishing between tumor and normal cells. Studies have shown that Alstonine binds only with RNA molecules, and this binding occurs specifically in the presence of a uridyl ring, making it a valuable tool in cell biology and oncology research for tumor cell identification and imaging (Salmon et al., 1996) (Viallet et al., 1997).

Chiral Synthesis and Resolution

The compound has been utilized in the field of stereochemistry, particularly in the synthesis of optically pure compounds. For instance, the (R,R)-tartaric acid component has been used in the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate, leading to the production of methyl (R)-3-hydroxyalkanoate in high optical yields. This process is crucial in the preparation of optically pure compounds, which have significant applications in pharmaceutical and chemical research (Nakahata et al., 1982) (Tai et al., 1980).

Crystal Structure Analysis

The compound has also been studied for its crystal structure properties. Research in this area focuses on understanding the molecular arrangements and interactions in crystal formations, which can provide insights into the fundamental aspects of material science and chemistry. These studies are essential for developing new materials with specific properties (Katagiri et al., 2010) (Rychlewska, 1999).

特性

IUPAC Name |

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKFQYHOCFEJB-RXAPEJBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18786-24-8 (Parent) | |

| Record name | Serpentine hydrogen tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058782368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1) | |

CAS RN |

58782-36-8 | |

| Record name | Serpentine hydrogen tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058782368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19α-methyloxayohimbanium, salt with [R-(R*,R*)]-tartaric acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

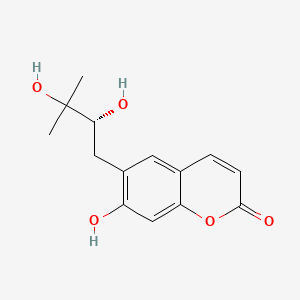

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)